molecular formula C20H15F3N4 B2463535 5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890636-65-4

5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2463535
CAS No.: 890636-65-4
M. Wt: 368.363
InChI Key: UWVVVMBSEZSBSY-UHFFFAOYSA-N
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Description

5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and photophysical properties, making them valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions. One common method includes the reaction of 5-amino-3-methyl-1-phenylpyrazole with benzaldehyde and trifluoroacetic acid under reflux conditions . The reaction proceeds through a cyclization process, forming the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development and other applications where stability and bioavailability are crucial .

Biological Activity

5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and enzyme inhibitor.

  • Molecular Formula : C20_{20}H15_{15}F3_{3}N4_{4}
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 890636-65-4

Anticancer Activity

Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, it demonstrated significant growth inhibition in glioblastoma and neuroblastoma cell lines, with lethal concentrations (LC50) significantly lower than those of established chemotherapeutics .

Cell LineLC50 (nM)Sensitivity Comparison
U87200 ± 6015x lower than control
BE18.9Most sensitive

This suggests a promising potential for development as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression. It has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer development. In a comparative study, compounds similar to this compound exhibited anti-inflammatory activity ranging from 47% to 76% compared to indomethacin .

The biological activity of this compound can be attributed to its interaction with cellular targets involved in tumor growth and inflammation. Molecular docking studies have elucidated its binding affinity to the active sites of COX-2 and tubulin, crucial for microtubule polymerization in cancer cells .

Case Studies

  • In vitro Evaluation : A series of derivatives were synthesized and screened for their biological activity. The most promising candidates were subjected to further testing in various cancer models, demonstrating significant cytotoxicity and reduced resistance compared to traditional therapies.
  • Molecular Modeling : Computational studies have provided insights into the binding interactions of the compound with target enzymes, predicting enhanced efficacy based on structural modifications .

Properties

IUPAC Name

5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4/c1-13-12-16(25-15-10-6-3-7-11-15)27-19(24-13)17(14-8-4-2-5-9-14)18(26-27)20(21,22)23/h2-12,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVVVMBSEZSBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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